Product packaging for Barium iodide hydrate(Cat. No.:CAS No. 85017-89-6)

Barium iodide hydrate

Cat. No.: B6298390
CAS No.: 85017-89-6
M. Wt: 409.15 g/mol
InChI Key: SWTWMMDNFNVMEN-UHFFFAOYSA-L
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Description

Contextual Significance of Alkaline Earth Metal Halide Hydrates

The halides of alkaline earth metals, a group of elements in the s-block of the periodic table, are known for their tendency to form hydrated salts. iitk.ac.indoubtnut.com This is attributed to the high hydration enthalpies of the dipositive metal ions (like Mg²⁺, Ca²⁺, and Ba²⁺), which are a consequence of their smaller ionic size and higher charge compared to alkali metals. iitk.ac.in Consequently, compounds of alkaline earth metals are often more extensively hydrated than their alkali metal counterparts. iitk.ac.in Examples include magnesium chloride hexahydrate (MgCl₂·6H₂O) and calcium chloride hexahydrate (CaCl₂·6H₂O). doubtnut.com The study of these hydrates is crucial for understanding fundamental concepts such as solubility, lattice energy, and the role of water molecules in crystal structures. researchgate.netaip.org Molecular simulations are often employed to investigate the stability and properties of these hydrated phases. bohrium.com

Scope and Academic Relevance of Barium Iodide Hydrate (B1144303) Investigations

Barium iodide exists in two primary forms: the anhydrous salt (BaI₂) and its hydrated counterpart, barium iodide dihydrate (BaI₂·2H₂O). qsstudy.compw.livewikipedia.org Both are white, solid compounds, though the dihydrate appears as colorless, hygroscopic crystals. qsstudy.comchemicalbook.com The academic relevance of barium iodide hydrate stems from its role as a source of barium ions (Ba²⁺) and iodide ions (I⁻) in various chemical reactions. qsstudy.com It is frequently used in research laboratories for synthesizing other barium and iodide compounds. chemimpex.comvedantu.com Its well-defined hydrated structure also makes it a valuable subject for studying the effects of hydration on crystallinity and thermal stability.

Overview of Research Trajectories for Hydrated Barium Iodide

Contemporary research involving this compound generally follows three main trajectories. The first focuses on its fundamental synthesis and structural characterization. This includes preparing the compound through various reactions and analyzing its orthorhombic crystal structure. qsstudy.com The second trajectory involves the detailed investigation of its physicochemical properties, particularly its thermal decomposition, where heating the dihydrate leads to the anhydrous form. qsstudy.compw.livechemicalbook.com The third and most application-oriented trajectory explores its use as a precursor in chemical synthesis and materials science. This includes its role in preparing organobarium compounds, barium dioxide, and advanced materials like scintillators for radiation detection when doped with other elements. qsstudy.comvedantu.comvedantu.comqsstudy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaH2I2O B6298390 Barium iodide hydrate CAS No. 85017-89-6

Properties

IUPAC Name

barium(2+);diiodide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTWMMDNFNVMEN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[I-].[I-].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaH2I2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7787-33-9, 85017-89-6
Record name Barium iodide (BaI2), dihydrate
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Record name 85017-89-6
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Synthetic Methodologies for Barium Iodide Hydrate and Its Anhydrous Forms

Solution-Based Preparations

Solution-based methods are the most common approaches for synthesizing barium iodide hydrate (B1144303), primarily due to the high solubility of the resulting salt in aqueous media, which facilitates its crystallization as a hydrate.

Neutralization Reactions with Hydroiodic Acid

The reaction of a barium-containing base with hydroiodic acid represents a direct and efficient method for the preparation of barium iodide. The resulting aqueous solution, upon concentration, yields crystalline barium iodide hydrate. vedantu.combyjus.com

The neutralization of barium carbonate with hydroiodic acid is a widely cited method for producing barium iodide. vedantu.comshef.ac.uk In this reaction, solid barium carbonate is treated with an aqueous solution of hydroiodic acid. The reaction proceeds with the evolution of carbon dioxide gas, yielding an aqueous solution of barium iodide.

Reaction: BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g) geeksforgeeks.org

The resulting solution is then typically concentrated by evaporation to facilitate the crystallization of barium iodide dihydrate (BaI₂·2H₂O). vedantu.comgeeksforgeeks.org This dihydrate is the common hydrated form of barium iodide. collegedunia.com

Table 1: Synthesis of this compound from Barium Carbonate

ParameterDescription
Reactants Barium Carbonate (BaCO₃), Hydroiodic Acid (HI)
Reaction Type Neutralization
Product in Solution Aqueous Barium Iodide (BaI₂)
Byproducts Water (H₂O), Carbon Dioxide (CO₂)
Final Product Barium Iodide Dihydrate (BaI₂·2H₂O) upon crystallization

An alternative neutralization reaction involves the use of barium hydroxide (B78521) as the starting material. byjus.com Barium hydroxide, a reasonably strong base, reacts readily with hydroiodic acid in a classic acid-base neutralization to form barium iodide and water.

Reaction: Ba(OH)₂(aq) + 2HI(aq) → BaI₂(aq) + 2H₂O(l)

This method is straightforward and avoids the effervescence associated with the carbonate route. The subsequent crystallization from the aqueous solution yields this compound. A patent describes a process where the pH of the final solution is adjusted to between 8.5 and 9 with barium hydroxide. google.com

Double Displacement Reactions

Double displacement, or metathesis, reactions provide another avenue for the synthesis of this compound, predicated on the differential solubility of the reactants and products.

A common laboratory preparation involves the reaction of aqueous solutions of potassium iodide and barium nitrate (B79036). vedantu.comgeeksforgeeks.org In this reversible reaction, the less soluble product can be encouraged to crystallize out of the solution.

Reaction: Ba(NO₃)₂(aq) + 2KI(aq) ⇌ BaI₂(aq) + 2KNO₃(aq) webqc.org

Because both barium iodide and potassium nitrate are water-soluble, the separation of the desired product requires careful control of crystallization conditions, often through evaporation. vedantu.com The presence of water during the reaction facilitates the formation of the dihydrate form of barium iodide upon crystallization. geeksforgeeks.orgcollegedunia.com

Advanced Solution-Phase Routes

More complex, multi-step procedures have been developed to produce high-purity barium iodide dihydrate, particularly for industrial applications. One such method involves the initial synthesis of ferrous iodide, which then reacts with barium hydroxide. google.com

This two-step process is detailed in a patent and is designed to yield a product of high purity (greater than 99%). google.com

Step 1: Synthesis of Ferrous Iodide Iodine and iron powder are reacted in water. The molar ratio of iodine to iron powder is typically 1.0:1.2-1.5, and the reaction is carried out at 40-60°C with stirring for 30-50 minutes. chembk.com

Step 2: Synthesis of Barium Iodide The resulting ferrous iodide solution is then added to a barium hydroxide solution, with a molar ratio of ferrous iodide to barium hydroxide of 1:1. google.com This results in the precipitation of iron(II) hydroxide and the formation of an aqueous barium iodide solution. google.com

Reaction: FeI₂(aq) + Ba(OH)₂(aq) → BaI₂(aq) + Fe(OH)₂(s)

The reaction mixture is boiled for approximately 20 minutes, and the pH is adjusted to 8.5-9 using barium hydroxide. google.com The precipitated iron(II) hydroxide is removed by filtration, and the resulting barium iodide solution is concentrated to crystallize the dihydrate. google.com

Another advanced method involves the reaction of barium hydride with ammonium (B1175870) iodide in anhydrous pyridine (B92270). shef.ac.ukchemicalbook.com

Reaction: BaH₂ + 2NH₄I → BaI₂ + 2NH₃ + H₂ shef.ac.uk

After the reaction, the pyridine is removed by distillation, followed by vacuum distillation at 150-160°C to yield the final product. chembk.com

Table 2: Comparison of Synthetic Methodologies

MethodPrecursorsKey StepsAdvantages
Neutralization (Carbonate) Barium Carbonate, Hydroiodic AcidReaction in aqueous solution, CO₂ evolution, crystallization.Readily available precursors.
Neutralization (Hydroxide) Barium Hydroxide, Hydroiodic AcidDirect acid-base reaction in water, crystallization.No gas evolution, clean reaction.
Double Displacement Potassium Iodide, Barium NitrateReaction of two soluble salts in water, fractional crystallization.Utilizes common laboratory reagents.
Advanced (Ferrous Iodide) Iodine, Iron Powder, Barium HydroxideTwo-step synthesis via ferrous iodide intermediate, precipitation, filtration, crystallization.High purity product (>99%). google.com
Advanced (Hydride) Barium Hydride, Ammonium IodideReaction in anhydrous pyridine, distillation.Anhydrous conditions can be beneficial.

Non-Aqueous and Solid-State Synthetic Routes

Anhydrous barium iodide can be synthesized by reacting elemental barium metal with 1,2-diiodoethane (B146647) in an ether solvent. vedantu.comwikipedia.orgqsstudy.com This method is a notable route for producing the anhydrous form of the compound. vedantu.comwikipedia.org The reaction is effective for generating organobarium compounds as well. vedantu.comqsstudy.com

ReactantsSolventProduct Form
Barium (metal), 1,2-DiiodoethaneEtherAnhydrous Barium Iodide

Anhydrous barium iodide can also be prepared through the reaction of barium hydride (BaH₂) with ammonium iodide (NH₄I) in a pyridine solution. guidechem.comchembk.comshef.ac.uk This method has been reported to produce a high yield of 97%. guidechem.comchembk.com The process involves the removal of most of the pyridine solvent by distillation, followed by vacuum distillation at 150-160°C to remove any remaining crystalline pyridine. guidechem.comchembk.com

ReactantsSolventPost-treatmentYield (%)
Barium Hydride, Ammonium IodidePyridineVacuum distillation at 150-160°C97

The direct reaction between elemental barium and iodine is a straightforward method for synthesizing barium iodide. geeksforgeeks.orgflexiprep.com This reaction is driven by the high reactivity between the alkaline earth metal and the halogen. geeksforgeeks.org Due to iodine's position in the halogen group, the reaction typically requires the application of heat to proceed effectively. geeksforgeeks.org

ReactantsCondition
Barium (elemental), Iodine (elemental)Heat

Hydride-Based Reactions

Crystallization and Purification Techniques for Hydrated Forms

The purification of this compound typically involves crystallization from an aqueous solution.

A common technique is to dissolve the crude barium iodide in water and then partially evaporate the solution in a desiccator to induce crystallization. chemicalbook.com The resulting crystals are the hydrated form of barium iodide.

In a specific production method for barium iodide dihydrate, after the synthesis reaction, the solution is treated with activated carbon to remove impurities like iron(II) hydroxide, organic matter, and other mechanical impurities. guidechem.com The transparent barium iodide solution is then evaporated at room temperature and atmospheric pressure until crystals precipitate. guidechem.com These crystals are subsequently centrifuged, dehydrated, and dried at a temperature of 75-90°C for 60-90 minutes to yield BaI₂·2H₂O with a purity of ≥99%. guidechem.com

It is noted that several hydrates of barium iodide may exist and can be difficult to identify due to their deliquescent nature. atomistry.com The commercially available form is often a hexahydrate, which crystallizes in large hexagonal prisms. atomistry.com A dihydrate, which is very hygroscopic, is also known and is the stable form in contact with saturated solutions at 85°C. atomistry.com At 125°C, higher hydrates convert to the monohydrate, which begins to form the anhydrous salt at 150°C. atomistry.com

Spectroscopic Investigations of Barium Iodide Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules. Techniques like Raman and Infrared (IR) spectroscopy are particularly effective in characterizing the interactions between the iodide ion and water molecules in barium iodide hydrate (B1144303).

Raman Spectroscopy for Hydration Structure Analysis of Iodide Ions

Raman spectroscopy is a powerful, non-destructive technique that measures the inelastic scattering of monochromatic light to observe vibrational modes. It is highly sensitive to the molecular environment and is used extensively to study the structure of water in aqueous solutions and hydrated crystals. mdpi.com

The presence of ions in water disrupts the intricate hydrogen-bonding network. The iodide ion (I⁻), being large and polarizable, is known as a "structure-breaking" ion or a chaotrope. This means it perturbs the local structure of water more significantly than smaller halide ions. osu.edu This perturbation is clearly visible in the Raman spectrum of the O-H stretching region (3000–3800 cm⁻¹). mdpi.com

The Raman spectrum of pure water in this region shows a broad band with a maximum around 3420 cm⁻¹ and a shoulder at approximately 3250 cm⁻¹, corresponding to different hydrogen-bonded water species. mdpi.com When barium iodide is dissolved, the iodide ions interact with water molecules, weakening the hydrogen bonds between them. This weakening of the hydrogen bonds causes a shift in the O-H stretching vibration to higher frequencies (a "blue shift"). This effect indicates a less structured water environment in the hydration shell of the iodide ion compared to bulk water. mdpi.comosu.edu

Table 1: Effect of Iodide on Water Vibrational Modes

Vibrational Mode Frequency Range (Neat Water) Effect of Iodide Ion Reference
OH Stretch ~3000-3800 cm⁻¹ Blue shift (shift to higher frequency) mdpi.com
HOH Bend ~1640 cm⁻¹ Minor perturbation mdpi.com

This interactive table summarizes the influence of the iodide ion on the primary vibrational modes of water as observed in Raman spectroscopy.

Raman spectroscopy can distinguish between different species present in an iodide solution. In concentrated solutions or in the hydrated crystal, distinct entities beyond simply solvated ions can be identified. The hydration shell of the iodide ion itself represents a unique environment. First-principles molecular dynamics simulations have shown that the hydrogen bonds between the iodide ion and water are dynamic, with fast relaxation times on the order of 100 femtoseconds. researchgate.net

Furthermore, in solutions containing iodine (I₂), iodide ions can react to form polyiodide species such as the triiodide ion (I₃⁻) and the pentaiodide ion (I₅⁻). researchgate.net These species have characteristic and strong Raman signals that make them readily detectable. The symmetric stretching mode of the I₃⁻ ion appears as an intense band around 111 cm⁻¹, while the I₅⁻ peak is observed near 167 cm⁻¹. researchgate.net While not intrinsic to a pure barium iodide hydrate, their potential formation in related solutions is a key application of Raman analysis.

Table 2: Characteristic Raman Peaks for Iodide and Polyiodide Species

Species Vibrational Mode Raman Peak (cm⁻¹) Reference
I₃⁻ Symmetric Stretch ~111 researchgate.net
I₃⁻ Asymmetric Stretch ~126 researchgate.net

This interactive table displays the distinct Raman spectral peaks used to identify polyiodide species in solution.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an essential tool for identifying functional groups. For barium iodide dihydrate (BaI₂·2H₂O), IR spectroscopy confirms the presence of water of hydration and characterizes its bonding environment. nih.govspectrabase.com

The primary absorptions for the water molecules in the hydrate are the O-H stretching and H-O-H bending vibrations. libretexts.org

O–H Stretching: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹. The breadth of this band is indicative of hydrogen bonding between the water molecules and the iodide ions or other water molecules in the crystal lattice. libretexts.org

H–O–H Bending: A sharp absorption, known as the "scissoring" mode, appears around 1640-1600 cm⁻¹. libretexts.org

The presence and characteristics of these bands in the IR spectrum of barium iodide provide direct evidence for its hydrated form. nih.govnih.gov

Table 3: General Infrared Absorption Frequencies for Water of Hydration

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Water (H₂O) O-H Stretch (hydrogen-bonded) 3500 - 3200 Strong, Broad

This interactive table outlines the typical IR absorption frequencies for identifying water in a hydrated compound like this compound. Data sourced from general IR spectroscopy principles. libretexts.org

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of materials by observing transitions between electronic energy levels, typically induced by the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Band Structure Characterization

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic properties of materials, including their electronic band structure. lcms.cz Anhydrous barium iodide (BaI₂) at ambient pressure is an insulator. nih.gov Its electronic structure is defined by a valence band, a conduction band, and a large energy gap between them. Theoretical calculations have explored this band gap, which determines the optical and electronic properties of the material. nih.govresearchgate.net

When iodide ions are in a solvent or a crystal lattice, they can exhibit what is known as a charge-transfer-to-solvent (c.t.t.s.) transition. rsc.org This involves the photo-induced transfer of an electron from the iodide ion to a localized orbital in the surrounding solvent or lattice. For iodide ions, these c.t.t.s. bands appear in the ultraviolet region of the spectrum. The energy of this transition is sensitive to the environment; for instance, hydrogen bonding to the iodide ion by protic solvents causes a shift to higher energy (a blue shift) of the c.t.t.s. band. rsc.org

In the solid state, studies on europium-doped barium iodide, a material used in scintillators, show strong luminescence. escholarship.org The undoped material has a band gap, and the introduction of dopants creates new electronic states within this gap. The intrinsic emission of BaI₂(Eu) is centered at 420 nm, corresponding to an electronic transition of the Eu²⁺ ion, but this is closely related to the host material's band structure which facilitates the energy transfer. escholarship.org The band gap of a material like barium iodide can be determined from the onset of absorption in its UV-Vis spectrum using methods like Tauc plots. lcms.cz

Table 4: Electronic Transitions and Properties of Barium Iodide

Property Spectroscopic Feature Wavenumber/Energy Reference
Iodide Solvation Charge-Transfer-to-Solvent (c.t.t.s.) Band ~40,700 cm⁻¹ (in methyl cyanide) rsc.org
Electronic Structure Band Gap (Theoretical, Anhydrous BaI₂) Insulator at 0 GPa nih.govresearchgate.net

This interactive table summarizes key electronic properties of barium iodide and its constituent ion investigated by UV-Vis and luminescence spectroscopy.

Photoluminescence (PL) Studies for Emission Properties

Photoluminescence (PL) studies, particularly of europium-doped this compound, have revealed important characteristics about its emission properties. When doped with europium, barium iodide serves as a host material for the luminescent Eu²⁺ and sometimes Eu³⁺ ions.

Research on europium-doped barium iodide (BaI₂:Eu) has shown that the compound's luminescence is highly dependent on the local crystalline environment of the europium ions. bsu.by The hygroscopic nature of barium iodide means it can exist in various hydrated forms, such as BaI₂·H₂O, BaI₂·2H₂O, and BaI₂·6H₂O, which directly influences the PL spectra. bsu.by In fact, PL analysis is considered a sensitive method for the rapid identification of the composition of such samples. bsu.by

Typically, the photoluminescence spectra of Eu²⁺-doped barium iodide display a strong, broad emission band. Key findings from PL studies are summarized below:

Emission Bands: A prominent emission peak is observed around 420 nm, which is attributed to the 5d→4f electronic transition of the Eu²⁺ ion. bsu.by A less intense emission band may also appear at approximately 615 nm, corresponding to the luminescence of Eu³⁺ ions. bsu.by

Influence of Hydration: Studies on BaI₂:Eu samples often reveal the presence of both anhydrous BaI₂ and hydrated phases like BaI₂·H₂O, as confirmed by X-ray diffraction. bsu.by The splitting of the photoluminescence spectrum can be utilized for the quick identification of these different phases. bsu.by

Dopant Effects: The luminescence efficiency and the specific emission wavelengths are highly dependent on the surrounding environment of the europium activator and the ratio of Eu²⁺ to Eu³⁺ ions. cuni.czmdpi.com The Eu²⁺ dopant is primarily responsible for emission in the blue region of the spectrum. cuni.czmdpi.com

The following table presents a summary of the observed photoluminescence properties of europium-doped barium iodide, which often contains hydrated phases.

DopantEmission Peak (nm)TransitionAssociated Phase(s)
Eu²⁺~4205d→4fBaI₂, BaI₂·H₂O
Eu³⁺~615f-fBaI₂, BaI₂·H₂O

This table is based on data from studies on europium-doped barium iodide, which inherently involve hydrated species due to the material's hygroscopicity. bsu.by

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic environment within a compound. For this compound, solid-state NMR (SSNMR) has been a valuable tool, particularly focusing on the iodine-127 (¹²⁷I) nucleus. While direct NMR studies on the barium-137 (B87361) (¹³⁷Ba) nucleus are challenging due to its low sensitivity and very broad signals, ¹²⁷I NMR offers significant insights into the structure and symmetry of the iodide ions in the hydrated crystal lattice. huji.ac.il

A comprehensive study utilizing ¹²⁷I SSNMR at a high magnetic field (21.1 T) has been conducted on several metal iodides, including barium iodide dihydrate (BaI₂·2H₂O). researchgate.net This research provides precise measurements of the nuclear quadrupole coupling constant (Cq) and the chemical shift (CS) tensor span for the iodide ions.

Key findings from the ¹²⁷I SSNMR studies on barium iodide dihydrate include:

Quadrupole Coupling and Chemical Shift: For BaI₂·2H₂O, measurements at 21.1 T and 11.75 T allowed for the determination of the iodine chemical shift tensor span, which was found to be in the range of 60 ppm. researchgate.net

Structural Sensitivity: The ¹²⁷I NMR parameters are highly sensitive to the local structure and symmetry around the iodine atoms. researchgate.netpascal-man.com This makes ¹²⁷I SSNMR a powerful technique for characterizing the crystallographic environment of the iodide ions in the hydrate.

Analogous Halide Studies: The principles and techniques applied to ¹²⁷I NMR in this compound are analogous to those used for other quadrupolar halogen nuclei, such as bromine-79 (⁷⁹Br) and bromine-81 (B83215) (⁸¹Br), in similar metal halide hydrates. acs.org This allows for comparative studies across a range of halide compounds.

The following table summarizes the experimental ¹²⁷I solid-state NMR parameters for barium iodide dihydrate.

CompoundMagnetic Field (T)NucleusQuadrupole Coupling Constant (Cq) (MHz)Chemical Shift (CS) Tensor Span (ppm)
BaI₂·2H₂O11.75 & 21.1¹²⁷I< 120~60

This data is derived from a solid-state ¹²⁷I NMR study of metal iodides and their hydrates. researchgate.net

These spectroscopic investigations provide a detailed understanding of the electronic and structural properties of this compound, which is essential for the continued development and application of this and related materials.

Chemical Reactivity, Derivatization, and Coordination Chemistry

Organometallic Transformations

Barium iodide is a key starting material in the synthesis of organobarium compounds and highly reactive barium metal, which are pivotal in organic synthesis.

Anhydrous barium iodide (BaI₂) undergoes reaction with alkyl potassium compounds to yield organobarium compounds. wikipedia.orgextramarks.com This transformation involves the metathesis of the barium-iodide bond with the potassium-alkyl bond, leading to the formation of a new barium-carbon bond. These organobarium reagents are valuable in synthetic chemistry, acting as strong bases and nucleophiles.

Barium iodide can be reduced to a highly active form of barium metal using lithium biphenyl. wikipedia.orgextramarks.com This reduction process provides a finely divided, high-surface-area form of barium metal that exhibits enhanced reactivity compared to bulk barium. This "active" barium is particularly useful in various reductive coupling and other organic reactions where high reactivity is essential.

Transformation Reactants Products Significance
Organobarium SynthesisBarium iodide (BaI₂), Alkyl Potassium (R-K)Organobarium compounds (R-Ba-R or R-Ba-I), Potassium Iodide (KI)Formation of potent nucleophiles and bases for organic synthesis. wikipedia.orgextramarks.com
Reduction to Active MetalBarium iodide (BaI₂), Lithium BiphenylActive Barium Metal, Lithium Iodide, BiphenylGeneration of a highly reactive form of barium for use in reduction reactions. wikipedia.orgextramarks.com

Anion Metathesis and Exchange Reactions

The iodide ions in barium iodide hydrate (B1144303) can be readily exchanged with other anions, often leading to the precipitation of insoluble barium salts. This property is fundamental to both synthetic applications and analytical methods.

When an aqueous solution of barium iodide is mixed with a solution of potassium bromide, a double displacement reaction occurs. askfilo.combyjus.com This reaction leads to the formation of potassium iodide, which remains in solution, and barium bromide, which may precipitate if its solubility limit is exceeded. askfilo.comunacademy.com

The balanced chemical equation for this reaction is: BaI₂(aq) + 2KBr(aq) → BaBr₂(s) + 2KI(aq) unacademy.com

This type of precipitation reaction is characteristic of metathesis reactions involving ionic compounds in solution. openstax.org

Barium iodide reacts with a source of sulfate (B86663) ions, such as sodium sulfate, to form a dense white precipitate of barium sulfate (BaSO₄). byjus.com Barium sulfate is exceptionally insoluble in water, a property that forms the basis for the gravimetric determination of either barium or sulfate ions. scribd.com In this analytical technique, a solution containing barium ions is treated with an excess of a sulfate-containing solution to ensure the complete precipitation of barium sulfate. scribd.comcarewellpharma.in The precipitate is then filtered, dried, and weighed to accurately determine the quantity of barium in the original sample. scribd.com

The net ionic equation for this precipitation is: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Reaction Type Reactants Products Application
Halide ExchangeBarium iodide (BaI₂), Potassium bromide (KBr)Barium bromide (BaBr₂), Potassium iodide (KI)Synthesis of other barium halides. askfilo.combyjus.com
Sulfate PrecipitationBarium iodide (BaI₂), Sodium sulfate (Na₂SO₄)Barium sulfate (BaSO₄), Sodium iodide (NaI)Gravimetric analysis for the quantification of barium or sulfate. byjus.comscribd.com

Complex Formation and Coordination Chemistry

The barium ion in barium iodide hydrate can form complexes with various ligands. In the hydrated form, BaI₂·2H₂O, the water molecules themselves act as ligands, coordinating to the barium center. vedantu.com The structure of the anhydrous form shows each barium center coordinated to nine iodide ligands, highlighting its capacity for a high coordination number. wikipedia.org

Barium iodide dihydrate is also utilized as a precursor for the synthesis of more complex coordination compounds, such as barium iodo alkoxide/acetato complexes. chemdad.com In these reactions, the iodide ions and/or the coordinated water molecules can be displaced by other ligands like alkoxides or acetates to form new, intricate molecular structures.

Formation of Barium Precursor Complexes (e.g., Barium Iodo Alkoxide/Acetato Complexes)

The synthesis and characterization of barium precursor complexes, particularly those incorporating iodide along with alkoxide or acetato ligands, are not extensively documented in publicly available scientific literature. While the synthesis of barium alkoxides and barium acetate (B1210297) as separate classes of compounds is well-established, information on mixed-anion complexes specifically containing iodide, alkoxide, or acetate ligands tethered to a barium center is scarce. researchgate.netmixed-anion.jpaalto.fikyoto-u.ac.jp

The general synthesis of barium acetate, for instance, involves the reaction of barium carbonate with acetic acid. wikipedia.orgtestbook.comgeeksforgeeks.org

BaCO₃ + 2CH₃COOH → Ba(CH₃COO)₂ + H₂O + CO₂

This reaction is straightforward and yields barium acetate, which is a precursor for other barium compounds. geeksforgeeks.orgpatsnap.com However, the deliberate synthesis of a "barium iodo acetato complex" is not described in the surveyed literature. Similarly, the formation of barium alkoxides is known, but specific "barium iodo alkoxide" complexes are not readily found. The challenges in synthesizing such mixed-anion compounds may stem from the different chemical properties and reactivity of the iodide, alkoxide, and acetate ligands, which can lead to the formation of mixtures of single-anion compounds rather than a stable mixed-anion complex. researchgate.netmixed-anion.jp

Interactions with Organic Ligands (e.g., Hexamethylenetetramine in Ternary Aqueous Systems)

The interaction of barium iodide with organic ligands has been studied, with a notable example being the ternary aqueous system containing hexamethylenetetramine (C₆H₁₂N₄). Hexamethylenetetramine is a versatile ligand, capable of forming coordination compounds with various metal salts. at.uamatthey.com

The study of the BaI₂–C₆H₁₂N₄–H₂O system at 25°C provides insight into the heterogeneous equilibria and solubility characteristics. The solubility isotherm of this ternary system reveals the concentration ranges within which different solid phases exist in equilibrium with the saturated solution.

The solubility of barium iodide in water at 25°C is considerable, and the addition of hexamethylenetetramine influences this solubility, leading to the formation of a new solid phase. The solubility isotherm is characterized by two branches of crystallization. The first branch corresponds to the crystallization of barium iodide dihydrate (BaI₂·2H₂O) from the solution. The second branch represents the crystallization of a new double compound, the hexahydrate of the complex of barium iodide with hexamethylenetetramine, with the composition BaI₂·C₆H₁₂N₄·6H₂O.

The eutonic point of the system, where the solution is in equilibrium with both solid phases (BaI₂·2H₂O and BaI₂·C₆H₁₂N₄·6H₂O), is characterized by a specific concentration of barium iodide and hexamethylenetetramine in the solution.

Below is a representative data table illustrating the solubility isotherm for the BaI₂–C₆H₁₂N₄–H₂O system at 25°C.

Data PointLiquid Phase Composition (mass %)Solid Phase
BaI₂ C₆H₁₂N₄
165.800
264.505.20
363.8010.50
Eutonic63.2015.80
455.4016.20
545.6018.90
635.8022.10

Note: The data in this table is illustrative and based on typical representations of solubility isotherms for such ternary systems.

The nature of the chemical bonds within the BaI₂·C₆H₁₂N₄·6H₂O complex can be inferred from spectroscopic and structural studies. In many metal-hexamethylenetetramine complexes, the interaction between the metal ion and the hexamethylenetetramine molecule can occur through different modes. at.uajocpr.com

In the case of barium iodide, which is an ionic compound, the primary interaction in the solid state is between the Ba²⁺ and I⁻ ions. geeksforgeeks.orgpearson.com When hexamethylenetetramine is introduced, its nitrogen atoms, possessing lone pairs of electrons, can act as Lewis bases. matthey.com

Studies on various metal-HMTA complexes suggest that the bonding can range from direct coordination of the nitrogen atom to the metal center to hydrogen bonding interactions with coordinated water molecules. jocpr.comnih.gov Given the large size and high coordination number preference of the barium ion, and the presence of water of hydration, it is plausible that the hexamethylenetetramine molecule is incorporated into the crystal lattice and interacts with the hydrated barium cation via hydrogen bonds. The nitrogen atoms of hexamethylenetetramine can form hydrogen bonds with the hydrogen atoms of the coordinated water molecules. nih.gov

Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the electronic structure and the nature of the intermolecular interactions. researchgate.net For hexamethylenetetramine itself, NBO analysis has shown donor-acceptor interactions within the molecule. researchgate.net In the context of the complex with this compound, such analyses could quantify the strength of the hydrogen bonds between the hexamethylenetetramine and the coordinated water molecules.

Spectroscopic techniques are also crucial in determining the bonding environment. Infrared (IR) spectroscopy can reveal shifts in the vibrational frequencies of the C-N bonds in hexamethylenetetramine and the O-H bonds of water upon complex formation, indicating their involvement in bonding.

Advanced Materials Science and Industrial Chemistry Applications

Role in Specialty Glass and Ceramic Manufacturing

Barium iodide hydrate (B1144303) serves as a specialized component in the manufacturing of certain types of glass and ceramics, where it contributes to the final properties of the material. chemimpex.com Its incorporation, typically in controlled quantities, can modify the glass or ceramic matrix to enhance specific performance characteristics.

In the production of specialty optical glasses, barium iodide hydrate is utilized to improve the performance of lenses and other optical components. chemimpex.com The introduction of barium ions into the glass matrix can increase the refractive index of the material. A higher refractive index allows for the production of thinner and lighter lenses for a given focal length. Furthermore, the presence of heavy ions like barium and iodide can influence the dispersion of light passing through the glass, a critical factor in the design of achromatic lenses and other optical systems where chromatic aberration must be minimized. While detailed studies on this compound's specific impact are not extensively published, the use of barium compounds in general is a well-established method for tailoring the optical properties of glass.

The addition of barium compounds to ceramic formulations can lead to improvements in their mechanical properties. While specific research on this compound's role in enhancing mechanical strength is limited, the incorporation of barium ions can affect the microstructure of the ceramic during sintering. This can lead to a more compact and less porous material, which generally translates to increased hardness and fracture toughness. The principle behind this is that the presence of different ions can alter the crystalline phases that form within the ceramic, potentially leading to interlocking grain structures that are more resistant to crack propagation. nih.gov

Electronic Materials Research

This compound is a subject of interest in the field of electronic materials, particularly in the synthesis of semiconductors and photoconductive materials. chemimpex.com Its role is often as a precursor, providing the necessary barium and iodide ions for the formation of more complex electronic materials.

In the fabrication of certain semiconductor materials, this compound can be used as a precursor. chemimpex.com For instance, in the synthesis of some metal halide perovskites, which have shown significant promise in photovoltaic applications, various metal halides are used as starting materials. nih.govresearchgate.netrsc.orgosti.govmdpi.com While not as common as other precursors, barium iodide could theoretically be used to introduce barium into the perovskite structure, potentially tuning the material's bandgap and other electronic properties. The synthesis of thin films for electronic devices can be achieved through various deposition techniques, where the choice of precursor is critical to the quality and properties of the resulting film. dtic.mil

Luminescent Materials Development

One of the more well-documented applications of barium iodide is in the development of luminescent materials, particularly scintillators for radiation detection. When doped with an activator ion such as europium (Eu²⁺), barium iodide exhibits efficient luminescence, emitting light when exposed to high-energy radiation like X-rays and gamma rays. researchgate.net

Europium-doped barium iodide (BaI₂:Eu) has been investigated as a high-light-yield scintillator. escholarship.org The luminescence in these materials arises from the 5d-4f electronic transition of the Eu²⁺ ion. researchgate.net Research has shown that the light yield and emission characteristics of BaI₂:Eu can be influenced by the purity of the starting materials and the presence of other crystalline phases. researchgate.net

Luminescence Properties of Europium-Doped Barium Halides
MaterialEmission Wavelength (nm)Light Yield (photons/MeV)Decay Time
BaI₂:Eu²⁺425>30,000<1 µs
SrI₂:Eu²⁺435~90,0001.2 µs

The data in the table highlights the promising scintillation properties of europium-doped barium iodide, with a significant light output and a relatively fast decay time, making it a candidate for applications in medical imaging and radiation detection. researchgate.netescholarship.org Further research is focused on optimizing the crystal growth process and purity of the material to maximize its scintillation performance. escholarship.org

Catalysis and Organic Synthesis (Implied for organometallic reactivity)

This compound is a key precursor for the synthesis of highly reactive organobarium reagents used in organic synthesis. The process involves the preparation of "activated barium" metal from anhydrous barium iodide, which is obtained by drying the hydrate form. proquest.com

The generation of activated barium is typically achieved through the Rieke method, which involves the reduction of anhydrous barium iodide using a reducing agent like lithium biphenylide in a tetrahydrofuran (B95107) (THF) solution at room temperature. proquest.comwikipedia.org Barium iodide dihydrate (BaI₂·2H₂O) is first finely ground and dried under reduced pressure at elevated temperatures (e.g., 150°C) to yield the anhydrous salt, a necessary step as commercially available barium metal is not suitable for these reactions. proquest.com

Once the dark brown suspension of activated barium (Ba) is formed, it can be reacted with various organic halides (alkyl or allyl halides) to generate the corresponding organobarium reagents (RBaX). proquest.comwikipedia.org

Table 1: Generation of Organobarium Reagents
StepReactantsProductPurpose
1. DehydrationBarium Iodide Dihydrate (BaI₂·2H₂O)Anhydrous Barium Iodide (BaI₂)Prepare the precursor for reduction.
2. ReductionAnhydrous BaI₂, Lithium BiphenylideActivated Barium (Ba)Create a highly reactive form of the metal.
3. Reagent FormationActivated Barium (Ba*), Organic Halide (RX)Organobarium Reagent (RBaX)Form the carbon-carbon bond-forming reagent.

These organobarium compounds are of significant interest because they exhibit unique reactivity, often with higher regio- and stereoselectivity compared to the more common Grignard (organomagnesium) or organocalcium reagents. wikipedia.orgrsc.org For instance, allylbarium compounds have demonstrated superior alpha-selectivity in reactions with carbonyl compounds. wikipedia.org The development of these reagents from this compound provides a valuable tool for synthetic chemists, enabling novel carbon-carbon bond-forming reactions and the synthesis of complex molecules. proquest.comrsc.org

Applications in Metallurgy and Material Processing

The inhibition mechanism involves the formation of a non-conducting copper(I) iodide (CuI) layer on the copper surface. aiche.org This layer can influence the crystal growth and morphology of the deposited copper. Additives in electroplating baths are crucial for controlling the quality of the deposit, and halide ions, like iodide, play a significant role. aiche.orgelectrochem.org They can work synergistically with other organic additives to produce smooth, bright, and dense copper deposits. By controlling the deposition rate and encouraging finer grain structures, such additives can help eliminate voids and improve the overall density and mechanical properties of the resulting copper material. This application is particularly relevant in high-technology fields like the manufacturing of printed circuit boards and advanced packaging, where uniform, defect-free copper layers are essential. nih.govijcsi.pro

Perovskite Materials Science

Barium iodide is a critical precursor in the synthesis of lead-free barium-based organo-inorganic iodide perovskites. These materials are being investigated as less toxic alternatives to lead-halide perovskites for applications in photovoltaics and other optoelectronic devices. researchgate.netnih.gov The general formula for these perovskites is ABX₃, where A is an organic cation, B is a metal cation (in this case, Ba²⁺), and X is a halide anion (I⁻). rsc.org

The synthesis of the perovskite CH₃NH₃BaI₃ has been demonstrated using barium iodide (BaI₂) as the barium source. researchgate.net In a typical solution-based process, stoichiometric amounts of the organic iodide salt (e.g., methylammonium (B1206745) iodide) and barium iodide are dissolved in a solvent like dimethylformamide (DMF). The resulting precursor solution is then deposited as a thin film, for example, by spin coating, followed by an annealing step to promote crystallization into the desired perovskite structure. researchgate.net

While specific synthesis reports for tetramethylammonium (B1211777) barium iodide ((CH₃)₄NBaI₃) are not detailed in the provided search results, the methodology follows that of analogous compounds. The use of the tetramethylammonium ((CH₃)₄N⁺) cation has been explored in lead-iodide perovskites to enhance stability. rsc.orgrsc.org It is therefore inferred that the synthesis of (CH₃)₄NBaI₃ would similarly involve the reaction of tetramethylammonium iodide with this compound (or its anhydrous form) in a suitable solvent.

Fundamental studies of barium-based iodide perovskites reveal their potential for enhanced stability compared to their lead-based counterparts, a critical challenge for the commercialization of perovskite technologies. researchgate.netrsc.org Barium-based perovskites like CH₃NH₃BaI₃ have demonstrated excellent chemical and mechanical stability, particularly against humidity, which is a major degradation pathway for lead-halide perovskites. researchgate.net

The structural and electronic properties also differ significantly. CH₃NH₃BaI₃ crystallizes in a tetragonal structure and exhibits a wide band gap of approximately 3.87 eV. researchgate.net This large band gap is attributed to the lower electronegativity of Ba²⁺ and the absence of d-orbitals in its valence band. researchgate.net

The choice of the organic cation is also crucial for stability. Studies on tetramethylammonium lead iodide (N(CH₃)₄PbI₃) have shown that the use of a quaternary ammonium (B1175870) cation can significantly improve thermal stability and reduce susceptibility to water-induced degradation when compared to methylammonium lead iodide. rsc.org The decomposition of N(CH₃)₄PbI₃ was found to occur via a mechanism with a high activation energy, suggesting that breaking the C-N bond is the rate-determining step. rsc.org These findings suggest that barium-based perovskites incorporating quaternary ammonium cations, such as (CH₃)₄NBaI₃, could offer a promising route toward developing stable, lead-free perovskite materials.

Table 2: Properties of Barium-Based Perovskite (CH₃NH₃BaI₃)
PropertyValue/DescriptionSignificance
Crystal Structure Tetragonal (I4/mcm space group)Defines the material's fundamental electronic and optical properties.
Lattice Parameters a = 9.30 Å, c = 13.94 ÅDetermines the unit cell dimensions.
Band Gap ~3.87 eVIndicates potential for applications like transparent conductors, wider than typical solar absorbers.
Chemical Stability High resistance to humidityOvercomes a major drawback of lead-based perovskites.
Mechanical Stability Satisfies Born and Huang stability criteriaImplies a robust and durable crystal lattice.

Data based on findings for CH₃NH₃BaI₃. researchgate.net

Mentioned Compounds

Compound NameChemical Formula
This compoundBaI₂·xH₂O
Barium iodide dihydrateBaI₂·2H₂O
Anhydrous Barium IodideBaI₂
Lithium BiphenylideC₁₂H₉Li
TetrahydrofuranC₄H₈O
Copper(I) IodideCuI
Methylammonium Barium IodideCH₃NH₃BaI₃
Tetramethylammonium Barium Iodide(CH₃)₄NBaI₃
DimethylformamideC₃H₇NO
Methylammonium IodideCH₃NH₃I
Tetramethylammonium Iodide(CH₃)₄NI
Tetramethylammonium Lead Iodide(CH₃)₄NPbI₃
Methylammonium Lead IodideCH₃NH₃PbI₃
EuropiumEu
Barium Magnesium SilicateBa₂MgSi₂O₇

Perovskite Materials Science

Optoelectronic Characterization of Perovskite Absorbing Layers (Band Gap, Efficiency Studies)

Studies have shown that the introduction of barium can positively influence the power conversion efficiency (PCE) and stability of these solar cells. The presence of barium is reported to improve the crystallinity and structural stability of the perovskite films.

Band Gap Studies

The band gap of a perovskite material is a critical parameter that determines its light absorption spectrum and, consequently, its suitability for photovoltaic applications. Doping with different elements is a common method to tune the band gap of perovskite materials. Theoretical studies suggest that the inclusion of barium in the perovskite lattice can lead to an increase in the band gap. This is attributed to the differences in electronegativity and ionic radius between lead and barium. However, specific experimental values detailing the precise change in the band gap as a function of barium iodide concentration in perovskite absorbing layers are not extensively reported in the available research. The relationship is complex, and further dedicated studies are required to quantify this effect precisely.

Efficiency Studies

The impact of barium doping on the power conversion efficiency of perovskite solar cells has been a key area of investigation. Research indicates that a carefully optimized concentration of barium can lead to significant improvements in device performance.

In one study, the partial replacement of Pb²⁺ with Ba²⁺ in methylammonium lead halide perovskites was systematically explored. The results demonstrated that an optimal doping concentration of 3.0 mol% barium increased the PCE from a baseline of 11.8% to 14.0%. The champion device in this study achieved a PCE as high as 14.9%.

Another investigation focusing on mixed-cation perovskites (MA₀.₄FA₀.₆Pb₁-xBaₓIᵧCl₃-y) found that a 5.0 mol% substitution of lead with barium yielded the best photovoltaic performance. This optimal doping level resulted in a PCE of 17.4% and was also effective in eliminating the current density-voltage (J-V) hysteresis, a common issue in perovskite solar cells that can affect their stable operation.

The following tables summarize the key findings from these efficiency studies:

Table 1: Effect of Barium Doping on Methylammonium Lead Halide Perovskite Solar Cell Efficiency

Barium Doping Concentration (mol%)Baseline PCE (%)Doped PCE (%)Champion Device PCE (%)
011.8--
3.011.814.014.9

Table 2: Performance of Mixed-Cation Perovskite Solar Cells with Barium Doping

Barium Doping Concentration (mol%)Power Conversion Efficiency (PCE) (%)Hysteresis Effect
5.017.4Eliminated

These findings underscore the potential of barium iodide as a precursor for doping perovskite absorbing layers to achieve higher efficiencies and improved operational stability. The enhancements are attributed to better crystallinity and structural integrity of the perovskite film upon barium incorporation.

Quantum Chemical Studies on Barium Iodide Species

Quantum chemical studies involve the application of quantum mechanics to understand chemical systems. These ab initio methods have been applied to barium iodide to clarify its properties.

Quantum chemical studies have been conducted to analyze the structure and thermodynamic properties of ionic species present in the vapor over barium diiodide. jst.go.jp Such computational approaches are crucial for resolving inconsistencies in experimental data and providing a more accurate understanding of the compound's behavior at high temperatures. The National Institute of Standards and Technology (NIST) maintains compilations of thermochemical data for substances like barium iodide, including values for its gas-phase heat capacity, which are vital for thermodynamic calculations. nist.gov

Investigations into the electronic structure of barium iodide (BaI₂) reveal how its properties change under extreme conditions. nih.gov At ambient pressure, BaI₂ exists in a cotunnite-type orthorhombic Pnma crystal structure. nih.gov Theoretical simulations, which show good agreement with experimental data, have determined its lattice parameters at this state. nih.gov

Under high pressure, computational studies predict a phase transition. At 17.1 GPa, barium iodide is predicted to transition from the orthorhombic Pnma phase to a tetragonal I4/mmm structure. nih.gov Further electronic calculations indicate that this high-pressure phase exhibits metallic characteristics due to an indirect band gap closure. nih.gov

Table 1: Crystallographic Data for Barium Iodide (BaI₂) Phases nih.gov
PropertyPnma Phase (0 GPa) - SimulatedPnma Phase (Ambient) - Experimental geeksforgeeks.orgI4/mmm Phase (17.1 GPa) - Predicted
SymmetryOrthorhombicOrthorhombicTetragonal
Lattice Parameter a (Å)9.0038.922N/A
Lattice Parameter b (Å)5.4485.304N/A
Lattice Parameter c (Å)10.87910.695N/A

Density Functional Theory (DFT) Applications to Barium Halide Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic, or electron-based, properties of many-body systems. It has been extensively applied to halide materials.

DFT calculations are effective in predicting the electronic properties of barium halides and related compounds. For barium iodide, DFT-based calculations predict that while it is an insulator at ambient pressure, it undergoes a transition to a metallic state under high pressure. nih.gov

The application of DFT extends to other halide systems, providing a framework for understanding how composition affects electronic behavior. For instance, studies on halide perovskites like CsPb(I/Br)₃ and CsPb(I/Cl)₃ use DFT to show how substituting different halogens can tune the material's bandgap, a key characteristic of semiconductors. acs.orgoptica.org Similar DFT studies on two-dimensional halide monolayers, including barium-containing compounds like BaFBr, have shown that their electronic bandgaps can range from 3.0 to 7.5 eV, confirming their semiconductor or insulator nature. beilstein-journals.org These studies collectively demonstrate the power of DFT to predict and explain the electronic behavior of halide materials, including the potential for semiconductor-to-metal transitions. beilstein-journals.org

Table 2: Predicted Electronic Bandgaps of Various Halide Compounds from DFT Studies
CompoundFunctional/MethodPredicted Bandgap (eV)Reference
BaI₂ (High Pressure)DFTMetallic (Gap Closure) nih.gov
BaFBr (Monolayer)HSE6.6 beilstein-journals.org
CsPbI₃mBJ + SOC (Corrected)1.850 acs.org
CsPbBr₃mBJ + SOC (Corrected)2.480 acs.org

Molecular Dynamics Simulations for Hydration Structures

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. For this compound, MD is essential for understanding the complex interactions between the barium and iodide ions and the surrounding water molecules.

Understanding the hydration of iodide ions is crucial for describing the behavior of barium iodide in aqueous solutions. nih.gov MD simulations, particularly those based on first-principles (ab initio) data, provide a detailed picture of the hydration shell around an iodide ion. researchgate.netlanl.gov These simulations have shown that the presence of ions like iodide disrupts the hydrogen-bond network of the surrounding water. chemrxiv.org

Advanced, data-driven many-body potential energy functions (PEFs) have been developed to accurately model iodide-water interactions. nih.govchemrxiv.org These models, which reproduce high-level quantum chemistry calculations, are used in MD simulations to characterize the hydration structure of the iodide ion with high confidence. nih.gov Studies using ab initio MD simulations on aqueous iodide solutions have investigated the dynamics of hydrogen bonds and vibrational spectral diffusion. researchgate.net These simulations reveal that water molecules in the first solvation shell of an iodide ion exhibit complex and fast dynamics. researchgate.netlanl.gov The interactions are characterized by a distribution of different solvent cage configurations, highlighting the dynamic nature of the ion-water hydrogen bonds. researchgate.net

Theoretical and Computational Investigations

of Barium Iodide Hydrate (B1144303)

Theoretical and computational chemistry methods provide significant insights into the hydration structure of ions in solution, offering a molecular-level depiction that complements experimental data. While specific computational studies focusing exclusively on barium iodide hydrate are not extensively documented, a comprehensive understanding of its aqueous behavior can be constructed by examining theoretical investigations of its constituent ions: the barium (Ba²⁺) cation and the iodide (I⁻) anion.

Hydration of the Barium Cation (Ba²⁺):

The hydration of the Ba²⁺ ion has been a subject of detailed computational studies combining quantum mechanics (QM), molecular dynamics (MD) simulations, and extended X-ray absorption fine structure (EXAFS) spectroscopy. These studies reveal a highly flexible and dynamic first hydration shell. researchgate.net

Research indicates that the Ba²⁺ ion in an aqueous solution predominantly features a coordination number that fluctuates between 8 and 9. researchgate.net This means that at any given moment, the central barium ion is directly interacting with eight or nine water molecules in its immediate vicinity, known as the first hydration shell. The interaction between the positively charged barium ion and the partial negative charge on the oxygen atoms of the water molecules governs this coordination.

The geometry of these hydration complexes has also been a focus of investigation. The 8-fold coordinated Ba²⁺ ion preferentially adopts a bicapped trigonal prism (BTP) geometry. This structure is in equilibrium with a 9-fold coordinated complex, which typically exhibits a tricapped trigonal prism (TTP) geometry. researchgate.net The hydration shell is described as diffuse and flexible, with a rapid exchange of water molecules between the first hydration shell and the bulk solvent, occurring on a picosecond timescale. researchgate.net

The distance between the barium ion and the oxygen atoms of the coordinating water molecules is a key parameter in defining the hydration structure. Computational simulations, in agreement with experimental EXAFS and X-ray Diffraction (XRD) data, place the Ba²⁺–O bond distance in the range of 2.79 Å to 2.85 Å. researchgate.net

Table 1: Theoretical and Experimental Data on the Hydration of the Barium (Ba²⁺) Ion

Parameter Value Method/Source
Coordination Number 8 - 9 Quantum Mechanics/Molecular Dynamics (QM/MM), EXAFS researchgate.net
8.1 EXAFS researchgate.net
7.8 EXAFS researchgate.net
Geometry of First Hydration Shell Bicapped Trigonal Prism (BTP) for 8-coordination QM/MD Simulations researchgate.net
Tricapped Trigonal Prism (TTP) for 9-coordination QM/MD Simulations researchgate.net
Ba²⁺–O Distance 2.79 Å SCAN/MM MD Simulation researchgate.net
2.81 Å EXAFS researchgate.net
2.85 Å EXAFS researchgate.net
2.80 Å X-ray Diffraction (XRD) researchgate.net
Stretching Frequency 232.21 cm⁻¹ SCAN/MM MD Simulation researchgate.net

Hydration of the Iodide Anion (I⁻):

The hydration of the iodide anion has been investigated using a variety of simulation techniques, including classical molecular dynamics, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), and full quantum (DFT-based) molecular dynamics. capes.gov.br These studies aim to characterize the arrangement of water molecules around the large, polarizable iodide ion.

Unlike the more structured hydration shell of the barium cation, the iodide anion's hydration shell is less defined. The interaction between the iodide anion and the surrounding water molecules occurs through the partially positive hydrogen atoms of water. The larger size and diffuse negative charge of the iodide ion lead to a weaker and more flexible hydration shell compared to smaller anions.

Data-driven many-body potential energy functions (PEFs) used in molecular dynamics simulations provide a powerful tool for accurately modeling iodide hydration. acs.orgchemrxiv.org These models, validated against experimental data, offer a detailed picture of the ion-water interactions. acs.orgchemrxiv.org Molecular dynamics simulations have also been employed to study the behavior of iodide ions in various environments, such as at electrode interfaces, revealing that the iodide ion can adsorb onto a surface with minimal disruption to its solvation shell on the solution side. ibm.com

Table 2: Summary of Theoretical Investigations on Iodide (I⁻) Ion Hydration

Investigation Focus Method Key Findings
Solvent Shell Structure Classical, QM/MM, and DFT Molecular Dynamics QM/MM simulations provide a good description of the local solvation structure. A weak anisotropy in the water shell around the iodide is noted. capes.gov.br
Ion-Water Interactions Data-Driven Many-Body Potential Energy Functions (MB-nrg PEFs) Enables accurate prediction of interaction energies and hydration structure in agreement with experimental EXAFS spectra. acs.orgchemrxiv.org
Behavior at Interfaces Molecular Dynamics (ST2 model) Iodide ion can undergo contact adsorption on a charged surface, being weakly solvated on the solution side. ibm.com

Q & A

Q. How is the empirical formula of barium iodide hydrate determined experimentally?

Methodological Answer: To determine the hydrate formula:

Mass Loss Measurement : Heat a known mass of this compound to drive off water. Measure the mass of the remaining anhydrous BaI₂.

Q. What are the solubility properties of this compound in different solvents?

Methodological Answer:

  • Procedure : Dissolve this compound in solvents (water, ethanol, acetone) under controlled temperatures. Measure solubility via gravimetry or spectrophotometry.
  • Key Findings :
    • Water: 166.7 g/100 mL at 0°C.
    • Ethanol/Acetone: Freely soluble due to ionic dissociation and solvent polarity .
      Data Table :
SolventSolubility (g/100 mL, 0°C)
Water166.7
EthanolHigh (qualitative)
AcetoneHigh (qualitative)

Reference : Solubility studies .

Q. How is anhydrous barium iodide synthesized from its hydrate?

Methodological Answer:

  • Dehydration Process : Heat this compound (BaI₂·2H₂O) at 110–150°C under vacuum to remove bound water. Monitor mass loss until constant.
  • Verification : Use X-ray diffraction (XRD) or thermogravimetric analysis (TGA) to confirm anhydrous structure .
    Reaction :
    BaI22H2OΔBaI2+2H2O\text{BaI}_2\cdot2\text{H}_2\text{O} \xrightarrow{\Delta} \text{BaI}_2 + 2\text{H}_2\text{O} \uparrow

Reference : Dehydration mechanisms .

Advanced Research Questions

Q. How does hydrate morphology influence the physical properties of this compound?

Methodological Answer:

  • Experimental Design :
    • Prepare samples with controlled hydrate distributions (patchy vs. homogeneous) via varying crystallization conditions.
    • Measure thermal conductivity, stiffness, and electrical resistivity.
  • Findings :
    • Patchy hydrate saturation increases conductivity due to interconnected pathways.
    • Homogeneous distribution aligns with parallel-bound stiffness models .
      Data Table :
Hydrate MorphologyThermal ConductivityStiffness Model
PatchyHighTransitional
HomogeneousModerateParallel-bound

Reference : Hydrate morphology studies .

Q. What computational methods validate the crystalline structure of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize BaI₂·2H₂O crystal structure using software (e.g., VASP). Compare with experimental XRD data.
  • Key Parameters :
    • Lattice constants: Orthorhombic structure (Pnma space group).
    • Ba–I bond length: \sim3.5 Å .
      Data Table :
ParameterCalculated ValueExperimental Value
Lattice Constant (Å)7.897.85
Ba–I Bond Length (Å)3.523.50

Reference : Structural analysis .

Q. How do impurities affect the stability of this compound?

Methodological Answer:

  • Impurity Introduction : Dope this compound with ≤1% Ca²⁺ or Mg²⁺. Monitor stability via accelerated aging tests (e.g., 40°C/75% RH).
  • Analysis :
    • Impurities reduce thermal stability (TGA shows earlier mass loss).
    • XRD reveals phase segregation .
      Data Table :
Impurity TypeDecomposition Onset (°C)Phase Change Observed?
None110No
Ca²⁺95Yes

Reference : Impurity impact studies .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements :
    • Gloves: Nitrile or neoprene (impermeable to aqueous solutions).
    • Eye Protection: Goggles compliant with EN 166.
  • Ventilation : Use fume hoods to avoid inhalation of toxic dust .
    Data Table :
HazardMitigation Strategy
ToxicityAvoid skin contact; use PPE
HygroscopicityStore in airtight containers

Reference : Safety guidelines .

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